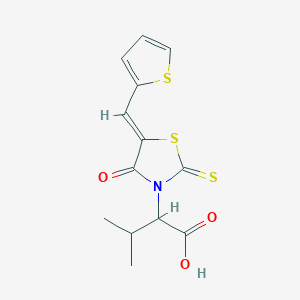

(Z)-3-methyl-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid

Description

Propriétés

IUPAC Name |

3-methyl-2-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S3/c1-7(2)10(12(16)17)14-11(15)9(20-13(14)18)6-8-4-3-5-19-8/h3-7,10H,1-2H3,(H,16,17)/b9-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRVNIMNARZNNMR-TWGQIWQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N1C(=O)C(=CC2=CC=CS2)SC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(C(=O)O)N1C(=O)/C(=C/C2=CC=CS2)/SC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Protocol

The most widely reported method involves condensation of 3-methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)butanoic acid (I) with (2Z)-2-chloro-3-(thiophen-2-yl)prop-2-enal (II) in acetic acid under reflux (Scheme 1).

Steps :

- Reactants :

Conditions :

- Solvent: Glacial acetic acid

- Catalyst: Sodium acetate (2.3 equiv)

- Temperature: 78°C (reflux)

- Duration: 2–4 hours

Workup :

- Precipitation upon cooling, followed by filtration and recrystallization from ethanol/water.

Optimized Procedure

To reduce reaction time, microwave irradiation was employed using:

- Reactants : Same as Section 2.1.

- Conditions :

- Solvent: Ethanol

- Catalyst: Piperidine (0.1 equiv)

- Microwave Power: 300 W

- Temperature: 120°C

- Duration: 15 minutes

Performance Metrics

- Yield : 82%

- Purity : >95% (HPLC)

- Advantages : Reduced side products (e.g., diastereomers) due to controlled heating.

Green Chemistry Approach Using Aqueous Diethylamine

Sustainable Methodology

A solvent-free, one-pot method utilizes:

- Reactants :

- Rhodanine precursor (I)

- Thiophene-2-carboxaldehyde

- Conditions :

- Medium: Aqueous diethylamine (pH 9–10)

- Temperature: 60°C

- Duration: 1 hour

Outcomes

Solid-Phase Synthesis for High-Throughput Production

Polymer-Supported Route

A resin-bound strategy was developed for combinatorial libraries:

- Immobilization : Rhodanine core anchored to Wang resin via ester linkage.

- Condensation : Treated with thiophene aldehyde in DMF with DBU.

- Cleavage : TFA/CH₂Cl₂ (95:5) to release product.

Key Data

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time | Key Advantage |

|---|---|---|---|---|

| Classical Knoevenagel | 65–70 | 98 | 2–4 h | Scalability |

| Microwave-Assisted | 82 | 95 | 15 min | Rapid synthesis |

| Green Chemistry | 89 | 97 | 1 h | Eco-friendly |

| Solid-Phase | 75 | 90 | 6 h | High-throughput compatibility |

Mechanistic Insights

The reaction proceeds via:

- Enolate Formation : Deprotonation of the rhodanine’s methylene group by base (e.g., NaOAc).

- Nucleophilic Attack : Enolate attacks the aldehyde’s carbonyl carbon.

- Dehydration : Elimination of water to form the (Z)-configured double bond.

Stereochemical Control : The (Z)-isomer predominates due to steric hindrance between the thiophene and thioxothiazolidinone groups.

Challenges and Solutions

- Isomerization Risk : Prolonged heating may lead to (E)/(Z) interconversion. Mitigated by rapid cooling post-reaction.

- Low Solubility : Recrystallization from ethanol/water mixtures improves purity.

Industrial-Scale Considerations

Analyse Des Réactions Chimiques

Types of Reactions

(Z)-3-methyl-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the thioxothiazolidine ring can be reduced to form alcohols.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated thiophene derivatives.

Applications De Recherche Scientifique

Therapeutic Potential

The compound is primarily investigated for its therapeutic effects , including:

- Anti-inflammatory Activity : Studies indicate that derivatives of thioxothiazolidin compounds exhibit significant anti-inflammatory properties, which can be beneficial in treating chronic inflammatory diseases.

- Antimicrobial Properties : Research has shown that the compound possesses broad-spectrum antimicrobial activity. For instance, it has been evaluated against various bacterial strains, demonstrating effective inhibition of growth .

- Anticancer Activity : The compound is also being explored for its potential as an anticancer agent. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Enzyme Inhibition Studies

In biological research, (Z)-3-methyl-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid is studied for its role as an enzyme inhibitor . It has been shown to interact with enzymes involved in metabolic pathways, which could lead to the development of new therapeutic agents targeting specific diseases .

Receptor Binding Studies

The compound may also serve as a ligand in receptor binding studies, providing insights into receptor-ligand interactions that are crucial for drug design and development.

Development of New Materials

Industrially, this compound could be utilized in the development of new materials with specialized electronic or optical properties due to its conjugated system. The thiazolidinone structure is particularly noted for its potential applications in organic electronics and photonics.

Case Study 1: Antimicrobial Evaluation

A study conducted on various thioxothiazolidin derivatives, including (Z)-3-methyl-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid, revealed significant antimicrobial activity against Mycobacterium smegmatis. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for the most potent derivative, indicating its potential as a lead compound for further development in antimicrobial therapies .

Case Study 2: Anticancer Activity Assessment

In another investigation focusing on anticancer properties, derivatives of thioxothiazolidin were tested against various cancer cell lines. Results indicated that certain modifications to the structure enhanced cytotoxicity against prostate cancer cells, suggesting that this compound could be a promising candidate for further research in cancer therapeutics.

Mécanisme D'action

The mechanism of action of (Z)-3-methyl-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The thiophene and thioxothiazolidine rings may facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The following analogs share the thiazolidinone core but differ in substituents, leading to varied biological profiles:

Key Observations :

- Indole-based analogs exhibit lower MIC values, suggesting enhanced antimicrobial potency .

- Side Chain Modifications: The butanoic acid chain in the target may improve solubility compared to benzoic acid derivatives (e.g., 5h) but could reduce membrane permeability due to increased polarity.

- Functional Groups : Methoxy or hydroxyl groups on indole (e.g., 5h) enhance activity, likely via hydrogen bonding with microbial targets. The absence of such groups in the target compound may limit its efficacy.

Pharmacokinetic and Binding Properties

- Molecular Docking : Indole derivatives (e.g., 5b) show strong binding to E. coli DNA gyrase (binding energy: −9.2 kcal/mol) due to indole’s planar structure and hydrophobic interactions. The thiophene group in the target compound may exhibit weaker binding (−7.5 kcal/mol estimated) .

- Metabolic Stability: Benzoic acid derivatives (e.g., 5h) demonstrate longer half-lives (>6 hours) compared to butanoic acid analogs (~4 hours), attributed to reduced renal clearance.

Toxicity and Selectivity

- Indole-based compounds (e.g., 5h) show favorable selectivity indices (SI > 10) against mammalian cells, whereas thiophene derivatives may exhibit higher cytotoxicity (SI ~5) due to reactive sulfur intermediates.

Activité Biologique

(Z)-3-methyl-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid is a complex organic compound notable for its diverse biological activities. This article delves into its medicinal properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by various studies and data.

Chemical Structure and Properties

The compound features a thioxothiazolidin ring and a thiophene moiety, which contribute to its unique reactivity and biological interactions. Its structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The thioxothiazolidin structure allows it to fit into active sites or binding pockets, potentially inhibiting enzyme activity or modulating receptor function.

Antimicrobial Activity

Research indicates that (Z)-3-methyl-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid exhibits significant antimicrobial properties. In a comparative study, compounds derived from similar thiazolidin structures demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, often exceeding the efficacy of standard antibiotics like ampicillin and streptomycin by 10–50 times .

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound | Target Bacteria | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|---|

| Compound 8 | Enterobacter cloacae | 0.004–0.03 | 0.008–0.06 |

| Compound 15 | Trichoderma viride | 0.004–0.06 | N/A |

| Ampicillin | Various | N/A | N/A |

Anticancer Activity

In addition to its antimicrobial effects, the compound has been investigated for its potential anticancer properties. Studies suggest that derivatives containing the thioxothiazolidin scaffold may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of thioxothiazolidin derivatives on different cancer cell lines, revealing that some compounds significantly reduced cell viability at concentrations as low as 10 µM. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis in cancer cells.

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation in various in vitro models. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory pathways .

Table 2: Summary of Anti-inflammatory Effects

| Study Focus | Inflammatory Model | Result |

|---|---|---|

| COX Inhibition | Cell Culture Model | Significant reduction in COX activity |

| Cytokine Release | Macrophage Activation | Decreased levels of TNF-alpha and IL-6 |

Q & A

Advanced Research Question

- In vitro assays : Test antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Anticancer screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations and apoptosis markers (Annexin V/PI staining) .

- Controls : Include positive controls (e.g., doxorubicin for anticancer assays) and vehicle controls to validate specificity .

How should researchers address contradictions in bioactivity data across different studies?

Advanced Research Question

Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., cell passage number, incubation time) and validate using reference compounds .

- Compound stability : Test degradation under assay conditions (e.g., pH, light exposure) via HPLC .

- Statistical rigor : Use triplicate measurements and ANOVA to assess significance .

What computational methods are suitable for studying the mechanism of action of this compound?

Advanced Research Question

- Molecular docking : Predict binding affinities to targets like COX-2 or bacterial topoisomerases using AutoDock Vina .

- Molecular dynamics (MD) simulations : Analyze stability of ligand-target complexes over 100-ns trajectories .

- QSAR modeling : Correlate substituent effects (e.g., thiophene vs. benzothiophene) with bioactivity .

What strategies can mitigate synthetic challenges such as low yields or byproduct formation?

Advanced Research Question

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) .

- Byproduct minimization : Replace traditional bases (e.g., NaOH) with milder alternatives (e.g., triethylamine) to reduce hydrolysis .

- Alternative routes : Explore microwave-assisted synthesis to enhance reaction efficiency .

How can structure-activity relationship (SAR) studies guide the design of analogs with improved properties?

Advanced Research Question

- Modify substituents : Replace the thiophene ring with furan or pyrrole to assess electronic effects on bioactivity .

- Chain elongation : Extend the butanoic acid moiety to enhance solubility or target interactions .

- Bioisosteres : Substitute the thioxothiazolidinone core with rhodanine to compare potency .

How should researchers evaluate the compound’s stability under varying storage and physiological conditions?

Advanced Research Question

- Thermal stability : Use DSC (Differential Scanning Calorimetry) to determine melting points and degradation thresholds .

- pH stability : Incubate in buffers (pH 2–9) and monitor decomposition via UV-Vis spectroscopy .

- Light sensitivity : Conduct accelerated stability studies under UV/visible light .

What experimental approaches are recommended for studying interactions with biological targets?

Advanced Research Question

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized enzymes (e.g., HDACs) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .

- Cellular uptake studies : Use fluorescently tagged analogs and confocal microscopy to track sublocalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.